4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
Overview
Description
4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-bromo-2-fluoro-N-methylbenzamide with 2-amino-2-methyl-propionitrile . This reaction proceeds under specific conditions, such as the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic uses.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects. The pathways involved in its mechanism of action are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include other benzamide derivatives with different substituents on the aromatic ring or modifications to the piperazine moiety. Examples include:
- 4-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- 4-(2-cyanopropan-2-ylamino)-2-fluoro-N-methylbenzamide
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both a cyano group and a fluoro substituent, along with the piperazine ring, makes this compound particularly interesting for further research and development.
Properties
IUPAC Name |
4-cyano-2-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-23-8-10-24(11-9-23)16-5-3-15(4-6-16)22-19(25)17-7-2-14(13-21)12-18(17)20/h2-7,12H,8-11H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEITKBCHFBPHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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